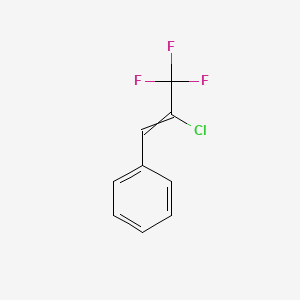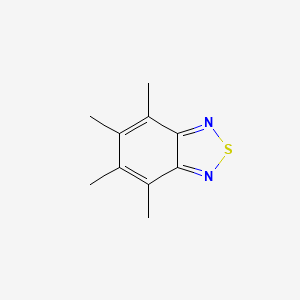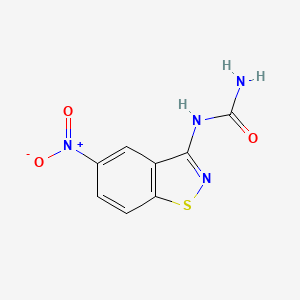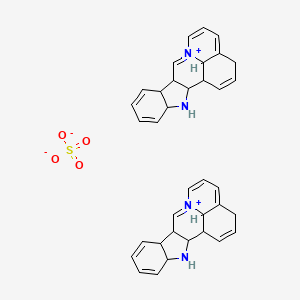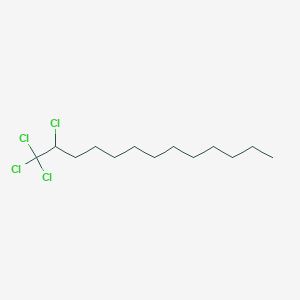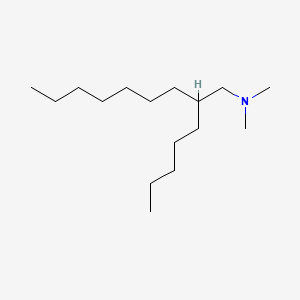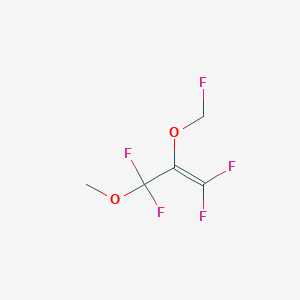
1,1,3,3-Tetrafluoro-2-(fluoromethoxy)-3-methoxyprop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetrafluoro-2-(fluoromethoxy)-3-methoxyprop-1-ene is a fluorinated organic compound with the molecular formula C5H5F5O2. This compound is known for its unique chemical structure, which includes multiple fluorine atoms and methoxy groups, making it an interesting subject for various chemical studies and applications .
Vorbereitungsmethoden
The synthesis of 1,1,3,3-Tetrafluoro-2-(fluoromethoxy)-3-methoxyprop-1-ene involves several steps. One common method includes the reaction of appropriate fluorinated precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions in specialized reactors to produce the compound efficiently .
Analyse Chemischer Reaktionen
1,1,3,3-Tetrafluoro-2-(fluoromethoxy)-3-methoxyprop-1-ene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different fluorinated products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of less oxidized fluorinated compounds.
Substitution: The compound can undergo substitution reactions where one or more of its fluorine atoms are replaced by other atoms or groups. .
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetrafluoro-2-(fluoromethoxy)-3-methoxyprop-1-ene has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its unique reactivity.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of specialized materials and chemicals, including polymers and coatings
Wirkmechanismus
The mechanism of action of 1,1,3,3-Tetrafluoro-2-(fluoromethoxy)-3-methoxyprop-1-ene involves its interaction with specific molecular targets. The compound can form covalent bonds with active sites of enzymes or other proteins, leading to inhibition or modification of their activity. This interaction can affect various metabolic pathways and biological processes .
Vergleich Mit ähnlichen Verbindungen
1,1,3,3-Tetrafluoro-2-(fluoromethoxy)-3-methoxyprop-1-ene can be compared with other fluorinated compounds such as:
- 1,1,3,3-Tetrafluoro-2-butanol
- 1,1,3,3-Tetrafluoro-2-propanone
- 1,1,3,3-Tetrafluoro-2-methylpropan-2-ol
These compounds share similar fluorinated structures but differ in their functional groups and reactivity. The unique combination of fluorine and methoxy groups in this compound makes it distinct and valuable for specific applications .
Eigenschaften
CAS-Nummer |
111607-90-0 |
|---|---|
Molekularformel |
C5H5F5O2 |
Molekulargewicht |
192.08 g/mol |
IUPAC-Name |
1,1,3,3-tetrafluoro-2-(fluoromethoxy)-3-methoxyprop-1-ene |
InChI |
InChI=1S/C5H5F5O2/c1-11-5(9,10)3(4(7)8)12-2-6/h2H2,1H3 |
InChI-Schlüssel |
XTVGIFUYYGEGEK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C(=C(F)F)OCF)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


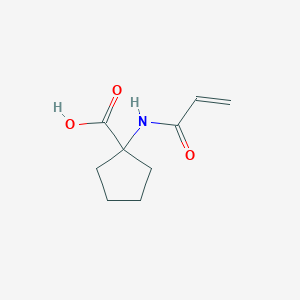

![2-[4-(Dimethylamino)phenyl]-4,7-diphenyl-1H-indene-1,3(2H)-dione](/img/structure/B14330157.png)
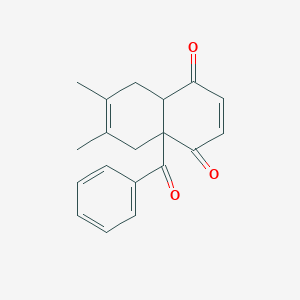
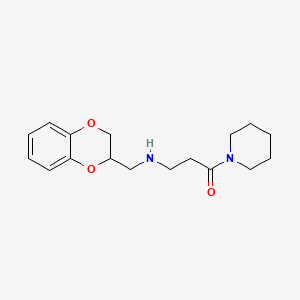

![N'-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea](/img/structure/B14330174.png)
![3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane](/img/structure/B14330180.png)
